molecular formula C16H14FN3O3S B2611174 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034428-38-9

4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2611174
CAS No.: 2034428-38-9
M. Wt: 347.36
InChI Key: IAUDKJOARONLOR-UHFFFAOYSA-N
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Description

4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid structure combining a sulfonamide group , a pyrazine ring , and a furan moiety , all of which are common pharmacophores in active pharmaceutical ingredients . The strategic incorporation of a fluorine atom on the benzene ring is a well-established method to fine-tune the properties of a molecule; fluorine can enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets . The sulfonamide functional group is a versatile building block in chemical synthesis and is present in a wide range of bioactive molecules. Research on sulfonamide derivatives has documented diverse pharmacological activities, including analgesic and antiallodynic effects . Some sulfonamides have been investigated for their inhibitory activity on enzymes like carbonic anhydrase, which is a potential target for managing neuropathic pain . The molecular scaffold of this compound, which integrates a heteroaromatic system, suggests potential for interaction with various enzyme active sites and biological receptors, making it a valuable tool for developing new therapeutic agents . This product is intended for research purposes such as hit identification, lead optimization, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c1-11-9-12(17)4-5-15(11)24(21,22)20-10-13-16(19-7-6-18-13)14-3-2-8-23-14/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUDKJOARONLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

The applications of 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide can be categorized as follows:

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. Its mechanism likely involves interaction with specific molecular targets, potentially disrupting critical cellular pathways involved in tumor growth.
    • Case Study : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases.
    • Case Study : Research indicated that similar compounds have effectively reduced inflammation in animal models of arthritis, highlighting the therapeutic potential of this class of molecules .

Biochemical Probes

4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is being investigated as a biochemical probe to study enzyme interactions and signaling pathways.

  • Enzyme Inhibition Studies : The compound's ability to bind to specific enzymes could provide insights into metabolic pathways and disease mechanisms.
    • Case Study : Molecular docking studies have shown that this compound can effectively bind to kinase enzymes, suggesting its utility in understanding kinase-related signaling pathways .

Industrial Applications

The unique chemical properties of 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide make it suitable for various industrial applications, including:

  • Material Development : Its structural characteristics allow for potential use in the development of new materials with specific chemical properties.
    • Case Study : Research into polymer composites has indicated that incorporating this compound can enhance thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Pyrazine vs. Pyridine/Pyrimidine: The pyrazine ring in the target compound distinguishes it from analogs like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (), which uses a pyridine core. In contrast, pyrimidine-based sulfonamides (e.g., compounds in ) introduce additional nitrogen atoms, which may alter binding affinity in biological targets .
  • Furan Substituent :
    The furan-2-yl group on the pyrazine is a unique feature. Analogous compounds in , such as methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate, incorporate furan with carboxamide substituents. The target’s unmodified furan may reduce steric hindrance, facilitating interactions with hydrophobic pockets in enzymes or receptors .

Substituent Effects

  • Fluorine and Methyl Groups: The 4-fluoro and 2-methyl groups on the benzene ring are critical for lipophilicity and electronic modulation. Fluorine’s electronegativity enhances membrane permeability and resistance to oxidative metabolism, as seen in diflubenzuron ().
  • Sulfonamide Linker: The sulfonamide group is a common feature in pesticidal and pharmaceutical agents (e.g., prosulfuron in ).

Pharmacological and Physicochemical Properties

  • Molecular Weight and Solubility: While exact data are unavailable, the compound’s molecular weight (~400–450 g/mol, estimated) places it within the range of bioactive small molecules. The furan and fluorine substituents may improve aqueous solubility compared to purely aromatic analogs like N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine () .
  • Thermal Stability :
    Analogous sulfonamides in exhibit melting points of 175–178°C, suggesting moderate thermal stability. The target’s methyl and fluorine substituents likely confer similar stability .

Key Structural and Functional Differences

Feature Target Compound Closest Analogs Impact
Heterocycle Pyrazine with furan-2-yl Pyridine (), pyrimidine () Alters electronic density and hydrogen-bonding capacity.
Substituents 4-Fluoro, 2-methylbenzene 3-Fluorophenyl (), trifluoromethyl () Modulates lipophilicity and metabolic stability.
Linker Sulfonamide Carboxamide (), thiourea () Influences target binding and pharmacokinetics.

Research Implications

The compound’s structural uniqueness positions it as a candidate for further exploration in:

  • Antifungal or Herbicidal Agents : Furan-containing sulfonamides are prevalent in pesticides (e.g., flubenzimine, ) .
  • Kinase Inhibitors : Pyrazine cores are common in kinase-targeted therapies, with sulfonamide linkers enhancing binding to ATP pockets .

Biological Activity

The compound 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide , identified by its CAS number 2034396-19-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14FN3O3SC_{16}H_{14}FN_{3}O_{3}S, with a molecular weight of 347.4 g/mol. Its structure features a sulfonamide group, which is known for enhancing biological activity through interactions with various biological targets.

PropertyValue
CAS Number2034396-19-3
Molecular FormulaC16H14FN3O3S
Molecular Weight347.4 g/mol

The biological activity of 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects. Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer progression, making it a candidate for anticancer drug development .

Antitumor Activity

Recent studies have indicated that compounds structurally related to 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide exhibit significant antitumor activity. For instance, benzamide derivatives have shown promising results in inhibiting fibroblast growth factor receptor (FGFR) signaling pathways, which are critical in tumor growth and metastasis .

Binding Affinity and Interaction Studies

Interaction studies using molecular docking techniques have demonstrated that the compound binds effectively to various biological targets. These studies provide insight into the binding modes and affinities, which are essential for understanding the pharmacological profile of the compound.

Case Studies

  • Inhibition of Kinase Activity : A study evaluated the inhibitory effects of related benzamide compounds on RET kinase activity. The results indicated that certain derivatives exhibited moderate to high potency in inhibiting cell proliferation driven by RET mutations .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of sulfonamide derivatives, including our compound of interest. The findings suggested that these compounds could inhibit bacterial growth through interference with folate synthesis pathways .

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